molecular formula C8H9NO2 B3064520 4-Hydroxymethyl-2-acetyl-pyridine CAS No. 1163254-08-7

4-Hydroxymethyl-2-acetyl-pyridine

Cat. No. B3064520
CAS RN: 1163254-08-7
M. Wt: 151.16 g/mol
InChI Key: QRFIJANXCJGCLM-UHFFFAOYSA-N
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Description

“4-Hydroxymethyl-2-acetyl-pyridine” is a derivative of pyridine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Pyridine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Magnetic and Optical Properties

A study by Alexandropoulos et al. (2011) highlights the use of 4-Hydroxymethyl-2-acetyl-pyridine in the synthesis of lanthanide clusters, which display unique magnetic and optical properties. Specifically, the Dy(III) member exhibits single-molecule magnetism behavior, while the Eu(III) analogue demonstrates intense red photoluminescence (Alexandropoulos et al., 2011).

Acetylation Techniques

Paul et al. (2002) utilized 4-Hydroxymethyl-2-acetyl-pyridine in solvent-free acetylation reactions under microwave irradiation. This technique proved effective for acetylating hydroxy, thiol, and amino groups (Paul et al., 2002).

Oxidation of Aromatic Heterocyclic Alcohols

Kernag et al. (1999) found that 4-Hydroxymethyl-2-acetyl-pyridine efficiently oxidizes hydroxymethyl substituted aromatic heterocycles to aldehydes with minimal workup (Kernag et al., 1999).

Precursor for Schiff-Base Ligands

Nan-ping (2006) reported the synthesis of Schiff-Base ligands using acetyl-pyridine as a precursor. This involved several steps, including esterification, Claisen condensation, and reactions with allyl bromide (Nan-ping, 2006).

Analytical Acylations

Connors and Albert (1973) described the use of 4-Hydroxymethyl-2-acetyl-pyridine in the titrimetric determination of hydroxy groups. The technique involved using 4-dimethylaminopyridine as a catalyst (Connors & Albert, 1973).

Electroreduction in Aqueous Sulfuric Acid

Nonaka et al. (1981) studied the electroreduction of various substituents on a pyridine ring, including hydroxymethyl, in aqueous sulfuric acid. This research provided insights into reduction mechanisms and synthetic applications (Nonaka et al., 1981).

Manganese Benzoate Chemistry

Stamatatos et al. (2006) explored the use of 4-(hydroxymethyl)pyridine in manganese benzoate chemistry, leading to the preparation of hexanuclear clusters with unique core structures (Stamatatos et al., 2006).

Future Directions

The future directions for research on “4-Hydroxymethyl-2-acetyl-pyridine” and related compounds are promising. Pyridine derivatives are among the most important synthetic fragments for designing drugs, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted pyridines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[4-(hydroxymethyl)pyridin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(11)8-4-7(5-10)2-3-9-8/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFIJANXCJGCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609126
Record name 1-[4-(Hydroxymethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymethyl-2-acetyl-pyridine

CAS RN

1163254-08-7
Record name 1-[4-(Hydroxymethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1-[4-(tert-butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-ethanone (340 mg, 1.28 mmol) in dry THF (5 mL) was treated at 0° C. with TBAF (1.9 mL of a 1M solution in THF, 1.90 mmol). The reaction mixture was stirred at 0° C. for 5 min and at rt for 1 h30. The mixture was then diluted with EA (10 mL), washed with brine (3×10 mL), dried over MgSO4, filtered and concentrated under reduced pressure. Purification of the residue by FC (5:1 to 1:3 hept-EA) gave the title compound as a yellow oil. TLC: rf (1:2 hept-EA)=0.10. LC-MS-conditions 02: tR=0.40 min; [M+H]+=152.24.
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1-[4-(tert-butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-ethanone
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340 mg
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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